What are the chemical properties of N-Acryloylsarcosine methyl ester?
What are the chemical properties of N-Acryloylsarcosine methyl ester?
An In-depth Technical Guide to the Chemical Properties of N-Acryloylsarcosine Methyl Ester
Introduction
N-Acryloylsarcosine methyl ester (NASME) is a vinyl monomer of significant interest in materials science and biomedical research. As an N-ester substituted acrylamide, it serves as a fundamental building block for the synthesis of advanced functional polymers. The primary allure of NASME lies in its ability to polymerize into poly(N-Acryloylsarcosine methyl ester) (PNASME), a thermoresponsive polymer with a tunable lower critical solution temperature (LCST). This property makes PNASME and its copolymers highly valuable for applications in "smart" materials, drug delivery systems, and biotechnology.
This guide provides a comprehensive overview of the chemical properties of the NASME monomer, covering its structure, physicochemical characteristics, reactivity, and spectroscopic signature. It is intended for researchers and scientists engaged in polymer chemistry and drug development who require a deep technical understanding of this versatile compound.
Molecular Structure and Identification
The foundational chemical identity of N-Acryloylsarcosine methyl ester is defined by its unique structure, which combines an acryloyl group, a sarcosine (N-methylglycine) core, and a methyl ester terminus.
Figure 2: General workflow for the synthesis of NASME.
Step-by-Step Methodology:
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Preparation: Sarcosine methyl ester hydrochloride is dissolved in a suitable anhydrous solvent, such as dichloromethane, in a reaction flask equipped with a magnetic stirrer. [1]2. Neutralization: The solution is cooled in an ice bath to 0°C. A base, typically a tertiary amine like triethylamine, is added dropwise to neutralize the hydrochloride salt and liberate the free amine.
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Acylation: Acryloyl chloride, dissolved in the same solvent, is added slowly to the cooled reaction mixture. The reaction is exothermic and maintaining a low temperature is crucial to prevent unwanted side reactions. [2]4. Reaction: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight to ensure complete conversion.
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Purification: The reaction mixture is then washed with water to remove the triethylamine hydrochloride salt and any unreacted starting materials. The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the final product, N-Acryloylsarcosine methyl ester.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of N-Acryloylsarcosine methyl ester.
Table 3: Spectroscopic Data
| Technique | Expected Features | Source |
|---|---|---|
| ¹H NMR | Vinyl Protons (C=CH₂): Complex multiplet around δ 5.60–6.50 ppm. Ester Methyl (O-CH₃): Singlet around δ 3.70-3.80 ppm. N-Methylene (N-CH₂): Singlet around δ 4.10-4.20 ppm. N-Methyl (N-CH₃): Singlet around δ 3.00-3.10 ppm. | [2][3] |
| IR Spectroscopy | C=O (Amide): Strong absorption around 1650-1670 cm⁻¹. C=O (Ester): Strong absorption around 1740-1750 cm⁻¹. C=C (Vinyl): Absorption around 1620-1640 cm⁻¹. C-O (Ester): Strong absorptions between 1100-1300 cm⁻¹. | [4][5][6] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Peak at m/z = 157. Key Fragments: Loss of methoxy group (-OCH₃, m/z = 126), loss of carbomethoxy group (-COOCH₃, m/z = 98), and fragments corresponding to the acryloyl portion. | [7][8]|
Applications in Research and Development
The primary application of NASME is as a monomer for creating "smart" polymers.
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Thermoresponsive Materials: PNASME is a key example of a polymer with a tunable LCST, making it suitable for applications where temperature-triggered phase changes are desired, such as in sensors, smart coatings, and controlled release systems. [9]* Drug Delivery: The ability to tune the LCST of PNASME-based copolymers around physiological temperatures opens avenues for developing novel drug delivery vehicles. [10]These systems can be designed to be soluble at room temperature for formulation and administration, but then aggregate and release their payload at body temperature.
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Protein-Resistant Surfaces: Polymers derived from N-substituted glycine derivatives, such as PNASME, have been shown to create surfaces that resist protein adsorption. This property is highly desirable for biomedical implants, biosensors, and marine coatings to prevent biofouling.
Safety and Handling
Proper handling of N-Acryloylsarcosine methyl ester is crucial due to its potential hazards.
Table 4: Safety and Handling Information
| Hazard Category | Description | Precautionary Statements | Source |
|---|---|---|---|
| Skin Irritation | Causes skin irritation (H315). | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [11][12] |
| Eye Irritation | Causes serious eye irritation (H319). | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [11][12] |
| Storage | Store in a cool, dry, well-ventilated place. | Keep container tightly closed. | [11][13] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, and lab coat are required. | Handle in a well-ventilated area or under a fume hood. | [13][14]|
References
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CP Lab Safety. (n.d.). N-Acryloylsarcosine methyl ester, 98% Purity, C7H11NO3, 10 grams. Retrieved from [Link]
- Wiley Online Library. (1975). Preparation and polymerization of methoxy-and N,N-diethylamino-substituted acrylic ester monomers. Journal of Polymer Science: Polymer Chemistry Edition, 13(10), 2359-2367.
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Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
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ResearchGate. (1964). Infrared spectra of some methacrylic esters and their polymers. Retrieved from [Link]
- PubMed. (2002). Identification and Characterization of Conjugated Fatty Acid Methyl Esters of Mixed Double Bond Geometry by Acetonitrile Chemical Ionization Tandem Mass Spectrometry. Analytical Chemistry, 74(1), 58-67.
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OpenStax. (n.d.). 29.6 Infrared (IR) Spectroscopy. Retrieved from [Link]
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